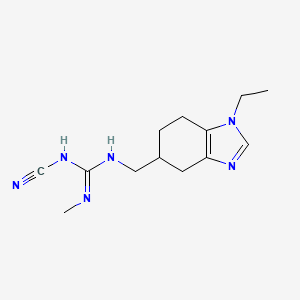![molecular formula C20H37BO2 B14340592 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester CAS No. 104828-34-4](/img/structure/B14340592.png)
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is an organoborane compound widely used in organic chemistry. This compound is known for its remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. It is a versatile reagent that plays a crucial role in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is typically synthesized by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent, which helps in stabilizing the intermediate compounds formed during the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Análisis De Reacciones Químicas
Types of Reactions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across the double bonds of alkenes.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage, and pinacol borane (HBpin) for hydroboration . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and various substituted organic compounds .
Aplicaciones Científicas De Investigación
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester involves the regioselective addition of boron and hydrogen across double bonds in alkenes . This addition is facilitated by the steric demand of the compound, which suppresses the formation of 2-substituted isomers . The compound acts as a mild reducing agent and does not form complexes with tertiary amines, making it highly efficient in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Borane (BH₃): A simpler boron hydride used in hydroboration reactions.
Pinacol Borane (HBpin): Another hydroboration reagent with similar applications.
Diisopropylaminoborane (DIPAB): Used in selective reductions and hydroboration reactions.
Uniqueness
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is unique due to its high regio-, chemo-, and stereoselectivity, which makes it a preferred reagent in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various scientific and industrial applications .
Propiedades
Número CAS |
104828-34-4 |
|---|---|
Fórmula molecular |
C20H37BO2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
methyl 11-(9-borabicyclo[3.3.1]nonan-9-yl)undecanoate |
InChI |
InChI=1S/C20H37BO2/c1-23-20(22)16-8-6-4-2-3-5-7-9-17-21-18-12-10-13-19(21)15-11-14-18/h18-19H,2-17H2,1H3 |
Clave InChI |
CFNAODHDCPQCPX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
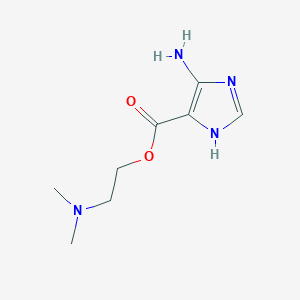
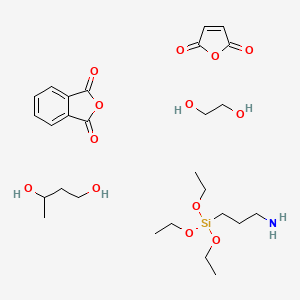
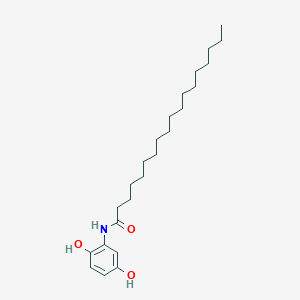
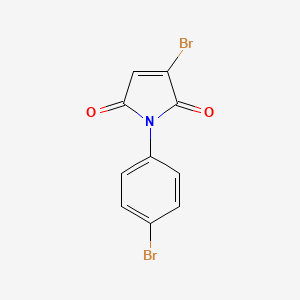
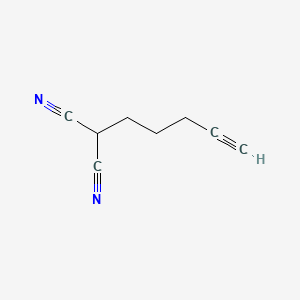
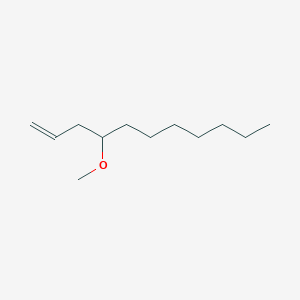
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
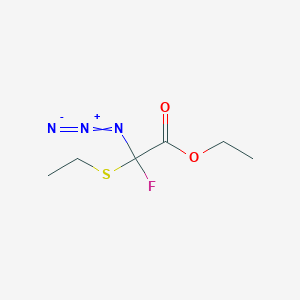
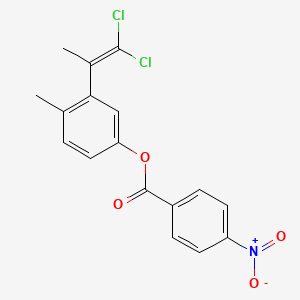
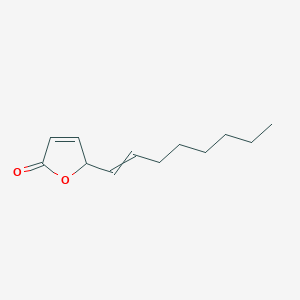
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
